molecular formula C18H15Cl2S B1584815 Triphenylantimony dichloride CAS No. 594-31-0

Triphenylantimony dichloride

Cat. No.: B1584815
CAS No.: 594-31-0
M. Wt: 424 g/mol
InChI Key: PDGPVQHGCLPCES-UHFFFAOYSA-L
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Description

Triphenylantimony dichloride is an organometallic compound with the chemical formula ( \text{C}{18}\text{H}{15}\text{Cl}_2\text{Sb} ). It is a pentavalent antimony compound where the antimony atom is bonded to three phenyl groups and two chlorine atoms. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry .

Biochemical Analysis

Biochemical Properties

Triphenylantimony dichloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to act as a catalyst in regioselective cycloaddition reactions of aziridines with heterocumulenes and in the reaction of epoxides with carbon dioxide . The compound interacts with enzymes such as oxidoreductases and transferases, facilitating the transfer of functional groups and electrons in biochemical pathways. Additionally, this compound can form complexes with proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression . It also affects the expression of genes involved in oxidative stress response and metabolic regulation. These cellular effects highlight the potential therapeutic applications of this compound in cancer treatment and other diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, this compound can inhibit the activity of metalloproteases by binding to their active sites, preventing substrate cleavage . It also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions are essential for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and moisture . Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical and cellular effects . At high doses, triphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylantimony dichloride can be synthesized through several methods. One common method involves the reaction of triphenylantimony with chlorine gas. The reaction is typically carried out in an inert solvent such as benzene or toluene at room temperature. The equation for this reaction is: [ \text{(C}_6\text{H}_5)_3\text{Sb} + \text{Cl}_2 \rightarrow \text{(C}_6\text{H}_5)_3\text{SbCl}_2 ]

Another method involves the reaction of triphenylantimony with thionyl chloride: [ \text{(C}_6\text{H}_5)_3\text{Sb} + \text{SOCl}_2 \rightarrow \text{(C}_6\text{H}_5)_3\text{SbCl}_2 + \text{SO}_2 ]

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reactions are carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Triphenylantimony dichloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as alkoxides or aryloxides to form corresponding triphenylantimony derivatives.

    Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.

    Reduction Reactions: It can be reduced to form lower oxidation state compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium alkoxides or aryloxides. The reactions are typically carried out in an inert solvent such as tetrahydrofuran (THF) at room temperature.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or organic peroxides.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Scientific Research Applications

Triphenylantimony dichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-antimony bonds. It is also used as a catalyst in various organic reactions, including cycloaddition and cross-coupling reactions.

    Biology: It has been studied for its potential biological activities, including antileishmanial and antibacterial properties.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials, where it acts as a catalyst or stabilizer

Comparison with Similar Compounds

    Triphenylbismuth dichloride: Similar to triphenylantimony dichloride but with bismuth instead of antimony.

    Tetraphenylantimony chloride: Contains four phenyl groups and one chlorine atom bonded to antimony.

    Triphenylstibine dichloride: Another name for this compound.

Comparison: this compound is unique due to its specific structural properties and reactivity. Compared to triphenylbismuth dichloride, it has different reactivity patterns due to the difference in the central metal atom. Tetraphenylantimony chloride has one more phenyl group, which affects its reactivity and applications. Triphenylstibine dichloride is essentially the same compound but referred to by a different name .

Properties

IUPAC Name

dichloro(triphenyl)-λ5-stibane
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InChI

InChI=1S/3C6H5.2ClH.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;2*1H;/q;;;;;+2/p-2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

PDGPVQHGCLPCES-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(Cl)Cl
Source PubChem
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Molecular Formula

C18H15Cl2Sb
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DSSTOX Substance ID

DTXSID5060483
Record name Antimony, dichlorotriphenyl-
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Molecular Weight

424.0 g/mol
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Physical Description

White odorless solid; [Alfa Aesar MSDS]
Record name Triphenylantimony dichloride
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CAS No.

594-31-0
Record name Dichlorotriphenylantimony
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Record name Antimony, dichlorotriphenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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